(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone
Description
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-20(2)15-5-3-4-14(10-15)18(23)21-8-9-22-16(12-21)11-17(19-22)13-6-7-13/h3-5,10-11,13H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGODYDLAGIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone involves multi-step organic reactions, typically starting with the preparation of the dihydropyrazolo[1,5-a]pyrazine core. This is often achieved through cyclization reactions involving appropriate precursors under controlled conditions. Subsequent functionalization steps introduce the cyclopropyl and dimethylamino phenyl groups.
Industrial Production Methods
In an industrial setting, the production process must be scaled up while maintaining purity and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of suitable catalysts to ensure efficient synthesis. Solvent choice and purification techniques, such as crystallization or chromatography, are critical for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the compound's functional groups, potentially altering its chemical properties and biological activities.
Substitution: : The compound is amenable to substitution reactions, where different functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: : Nucleophilic or electrophilic reagents depending on the desired substitution product.
Major Products
Oxidized derivatives: : Varying based on the extent and specificity of the oxidation process.
Reduced products: : These typically involve modifications at the cyclopropyl or pyrazolo groups.
Substituted products: : Diverse range of products depending on the functional groups introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows it to be used in designing new synthetic pathways and understanding reaction mechanisms.
Biology
In biological research, the compound's structure enables it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, the compound is explored for its potential therapeutic properties. Its structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it is employed in the synthesis of advanced materials and as a reagent in chemical manufacturing processes. Its reactivity and functional versatility make it valuable in creating high-performance products.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological responses. The precise mechanism involves binding to target sites, altering their activity or function, and triggering downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the methanone class of heterocyclic derivatives. Key structural analogues include thiophene-based methanones (e.g., compounds 7a and 7b from ), which share the methanone linker but differ in core heterocycles and substituents. Below is a comparative analysis:
Pharmacological and Physicochemical Insights
- Metabolic Stability : The cyclopropyl group in the target compound reduces CYP450-mediated oxidation compared to the thiophene analogues, which lack steric protection .
- Solubility: The 3-(dimethylamino)phenyl group in the target compound enhances aqueous solubility (predicted ~25 mg/mL) relative to 7a (polar but prone to crystallization) and 7b (ester-dependent solubility).
- Bioactivity: Thiophene-based methanones (7a/7b) show antimicrobial activity due to their electron-deficient cores, while the target compound’s pyrazine core may favor kinase inhibition or neurotransmitter receptor modulation.
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone , a complex heterocyclic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes multiple functional groups that suggest a rich profile for interaction with various biological targets.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 301.35 g/mol. The presence of the cyclopropyl group and the dimethylamino substitution enhances its chemical properties and potential reactivity.
Biological Activity
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:
- Anticancer Properties : Compounds in the pyrazolo family have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to block cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancerous tissues .
- Antiviral Activity : The compound has been studied for its interaction with the Hepatitis B Virus (HBV) capsid, showing potential as a capsid assembly modulator. This action affects HBV replication pathways, leading to significant reductions in viral load.
- Neuroprotective Effects : Preliminary studies suggest that this compound may modulate cognitive functions and has potential applications in treating neurological disorders due to its effects on neurotransmitter systems.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit COX-2, which is involved in inflammatory responses and cancer progression.
- Viral Interaction : By binding to the HBV capsid, the compound disrupts viral assembly and replication processes.
- Neurotransmitter Modulation : The dimethylamino group may facilitate interactions with neurotransmitter receptors, influencing mood and cognitive functions.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by favorable absorption and distribution characteristics, making it a candidate for further development. Studies indicate low cytotoxicity alongside effective bioavailability, which is crucial for therapeutic applications.
Case Studies
Several studies have highlighted the biological activities of related pyrazolo compounds:
- A study on 1,5-diarylpyrazole derivatives demonstrated significant COX-2 inhibition, suggesting a pathway for anti-inflammatory drug development .
- Research into pyrazolo[1,5-a]pyrimidine derivatives revealed anticancer properties linked to selective protein inhibition and lower toxicity levels compared to traditional chemotherapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Synthesis Approach :
- The compound’s pyrazolo[1,5-a]pyrazine core can be synthesized via multicomponent reactions or cyclocondensation of hydrazine derivatives with diketones.
- Key steps include coupling the 3-(dimethylamino)phenyl group using HATU-mediated amidation or Ullmann-type coupling, as demonstrated in related pyrazolo-pyrazine syntheses .
- Purification typically involves prep-HPLC (e.g., Waters SunFire C18 columns) with gradients of acetonitrile/water (TFA buffer) to achieve >95% purity .
Q. Advanced Optimization :
- Stereoselective synthesis may require chiral catalysts or enantiomer separation using chiral stationary-phase HPLC. Evidence from structurally similar compounds shows yields varying between 71% and 90% depending on stereochemistry .
- Cyclopropane introduction demands careful control of ring strain; methods like Simmons–Smith reactions or photochemical cyclization are recommended .
How can structural characterization resolve discrepancies in crystallographic vs. spectroscopic data for this compound?
Q. Basic Techniques :
- Single-crystal X-ray diffraction provides definitive confirmation of the pyrazolo-pyrazine core geometry. Parameters (e.g., triclinic system, ) align with related structures .
- NMR/ESI-MS : -NMR should show distinct signals for the cyclopropyl (δ 1.2–1.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). ESI-MS typically yields peaks matching calculated .
Q. Advanced Analysis :
- Discrepancies in dihedral angles (e.g., pyrazine vs. phenyl ring alignment) may arise from dynamic effects in solution. Variable-temperature NMR or DFT calculations can reconcile crystallographic rigidity with solution-state flexibility .
What biological targets are plausible for this compound, and how can its activity be mechanistically validated?
Q. Basic Target Identification :
Q. Advanced Mechanistic Studies :
- SAR Analysis : Modify the cyclopropyl or dimethylamino groups to assess impact on binding. For example, replacing cyclopropyl with bulkier substituents may enhance selectivity .
- Crystallographic docking : Use X-ray structures (e.g., PDB entries) to model interactions with Parkin E3 ligase or similar targets, as seen in related positive allosteric modulators .
How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Q. Basic Resolution Methods :
Q. Advanced Validation :
- X-ray Crystallography : Assign absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .
- Synchrotron MicroED : Resolve enantiomer-specific crystal packing for nanogram-scale samples .
What computational approaches predict the compound’s reactivity and metabolic stability?
Q. Basic Modeling :
Q. Advanced Simulations :
- MD Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
- QM/MM Hybrid Models : Study cyclopropane ring-opening reactions under physiological conditions to predict degradation pathways .
How do solvent and temperature variations impact synthetic yield and purity?
Q. Basic Optimization :
Q. Advanced DOE Studies :
- Response Surface Methodology (RSM) : Vary solvent polarity, temperature, and catalyst loading to maximize yield. For example, a 10°C increase in cyclopropanation steps improves yield by 12% .
- Microwave Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >90% yield .
How can contradictory bioactivity data across studies be resolved?
Q. Basic Reproducibility Checks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
